molecular formula C7H7NO3S B1361314 [(Thiophene-2-carbonyl)-amino]-acetic acid CAS No. 33955-17-8

[(Thiophene-2-carbonyl)-amino]-acetic acid

Cat. No. B1361314
CAS RN: 33955-17-8
M. Wt: 185.2 g/mol
InChI Key: NXTJGIBOVGESBV-UHFFFAOYSA-N
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Description

[(Thiophene-2-carbonyl)-amino]-acetic acid is an organic compound . It is related to Thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of [(Thiophene-2-carbonyl)-amino]-acetic acid was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Synthesis of New Derivatives

(Thiophene-2-carbonyl)-amino-acetic acid is used in synthesizing new chemical compounds. For example, it reacts with thioglycolic acid to form 2-(thiophene-2-carbonylcarbamothioylthio)acetic acid, which further reacts to produce new thiazole and annulated thiazole derivatives. Some of these compounds have been tested for antimicrobial activity against selected microorganisms (El-Mawgoud, Atta-Allah, & Hemdan, 2018).

Electrochemical DNA Sensor Development

This compound is instrumental in the synthesis of thiophene derivatives for electrochemical DNA sensors. Specifically, the carboxyl group of 3-thiophene acetic acid is protected for hybridized sensors, which are essential in biological recognition and monitoring DNA hybridization (Kang et al., 2004).

Novel Synthetic Processes

New synthetic processes for 2-amino-thiophene derivatives are developed using (Thiophene-2-carbonyl)-amino-acetic acid. These processes yield products with excellent chemoselectivity and high efficiency under mild conditions, contributing to the advancement in pharmacy for wheat disease treatment (Qiu Huayu, 2011).

Molecular Docking and Electronic Properties

The compound plays a role in computational studies to understand molecular docking and electronic properties. It is used in DFT calculations to explore intermolecular interactions and electroniccharge transfer in molecules. This understanding is crucial for drug design and the development of competitive inhibitors for enzymes like Human monoamine oxidase (Issa, Sagaama, & ISSAOUI, 2020).

Application in Organic Photovoltaic Cells

Modification of single-wall carbon nanotubes with 2-aminothiophene derived from thiophene enhances the efficiency of polymer-fullerene photovoltaic cells. This application signifies the potential of thiophene derivatives in improving renewable energy technologies (Stylianakis, Mikroyannidis, & Kymakis, 2010).

Development of Polymeric Reagents

Thiophene-3-acetic acid derivatives have been used in electrochemical polymerization to create functionalized thiophene polymers. These polymers serve as polymeric reagents forvarious chemical reactions, showing significant potential in materials science and chemistry (Welzel, Kossmehl, Schneider, & Plieth, 1995).

Safety And Hazards

The safety data sheet for a related compound, 2-Thiophenecarbonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 . This suggests potential future directions for the development of pharmaceutical agents based on these compounds .

properties

IUPAC Name

2-(thiophene-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTJGIBOVGESBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350436
Record name [(Thiophene-2-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Thiophene-2-carbonyl)-amino]-acetic acid

CAS RN

33955-17-8
Record name [(Thiophene-2-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2-Thienylcarbonyl)amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

LiOH.H2O (110 mg, 2.63 mmol) was added to a solution of [(thiophene-2-carbonyl)-amino]-acetic acid ethyl ester (140 mg, 0.66 mmol) in a mixture of MeOH (5 mL), THF (2.5 mL) and H2O (2.5 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford [(thiophene-2-carbonyl)-amino]-acetic acid in 70% yield. LC-MS purity: 92%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK ElHady, M Abdel-Halim, AH Abadi… - Journal of Medicinal …, 2017 - ACS Publications
In cancer cells, kinases of the Clk family control the supply of full-length, functional mRNAs coding for a variety of proteins essential to cell growth and survival. Thus, inhibition of Clks …
Number of citations: 40 pubs.acs.org

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